molecular formula C12H11NO5 B8655690 2,4-Pentanedione, 3-(2-nitrobenzoyl)- CAS No. 58130-13-5

2,4-Pentanedione, 3-(2-nitrobenzoyl)-

Cat. No.: B8655690
CAS No.: 58130-13-5
M. Wt: 249.22 g/mol
InChI Key: BCRPUBPRQSGJFL-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-(2-nitrobenzoyl)- is a β-diketone derivative featuring a nitrobenzoyl substituent at the central carbon of the pentanedione backbone. This compound belongs to a class of β-dicarbonyls, known for their enol tautomerism and versatility in organic synthesis. The nitro group (-NO₂) at the ortho position of the benzoyl moiety introduces electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

58130-13-5

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

3-(2-nitrobenzoyl)pentane-2,4-dione

InChI

InChI=1S/C12H11NO5/c1-7(14)11(8(2)15)12(16)9-5-3-4-6-10(9)13(17)18/h3-6,11H,1-2H3

InChI Key

BCRPUBPRQSGJFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitumor Activity

Recent studies have highlighted the potential of 2,4-Pentanedione derivatives in the development of antimicrobial and antitumor agents. For example, compounds derived from 2,4-pentanedione have been shown to possess significant activity against various bacterial strains and cancer cell lines. A study demonstrated that derivatives of 2,4-pentanedione exhibited notable cytotoxic effects on human cancer cells, suggesting their potential use as chemotherapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymatic pathways or the disruption of cellular processes. For instance, one study indicated that certain derivatives could inhibit the Maillard reaction, a process linked to diabetes complications, by preventing the formation of advanced glycation end products (AGEs) . This suggests a dual role in both antimicrobial action and metabolic disease modulation.

Materials Science

Synthesis of Functional Materials

2,4-Pentanedione is utilized in synthesizing various functional materials, including polymers and coordination complexes. Its ability to form chelates with metal ions makes it valuable for creating novel materials with tailored properties. Research has shown that complexes formed with transition metals can exhibit enhanced thermal stability and catalytic activity .

Case Study: Coordination Complexes

A specific study focused on the synthesis of coordination complexes involving 2,4-pentanedione and transition metals. The resulting materials demonstrated promising applications in catalysis and as sensors due to their unique electronic properties . The table below summarizes key findings from this research:

Metal IonComplex FormationApplication Area
Copper (II)Cu(2,4-Pentanedione)Catalysis
Nickel (II)Ni(2,4-Pentanedione)Sensor Development
Cobalt (II)Co(2,4-Pentanedione)Material Science

Agricultural Chemistry

Pesticidal Properties

There is emerging interest in the use of 2,4-pentanedione derivatives as potential pesticides. Research indicates that certain modifications to the molecule can enhance its efficacy against pests while minimizing toxicity to non-target organisms .

Field Studies

Field trials have demonstrated that formulations containing 2,4-pentanedione derivatives can effectively reduce pest populations in crops without adversely affecting beneficial insects. This dual action makes them attractive candidates for environmentally friendly pest management strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Pentanedione, 3-(2-nitrobenzoyl)- with structurally related β-diketones, highlighting substituent effects, molecular properties, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,4-Pentanedione, 3-(2-nitrobenzoyl)- 2-nitrobenzoyl C₁₂H₁₁NO₅ 249.22 (estimated) Expected high electrophilicity due to nitro group; potential ligand for metal coordination.
3-(Phenylhydrazono)pentane-2,4-dione Phenylhydrazone C₁₁H₁₂N₂O₂ 204.23 Forms stable hydrazones; used in heterocyclic synthesis (e.g., pyrazoles).
3-(2-Thiazolylazo)-2,4-pentanedione 2-thiazolylazo C₈H₈N₃O₂S 225.23 Polydentate ligand for Ni(II), Cu(II), and Zn(II) complexes; exhibits tetradentate N₄ coordination.
3-Methyl-2,4-pentanedione Methyl C₆H₁₀O₂ 114.14 Enhanced enolate stability due to β-dicarbonyl structure; used in alkylation reactions.
3-Ethyl-2,4-pentanedione Ethyl C₇H₁₂O₂ 128.17 Similar to methyl derivative but with increased steric bulk; tautomerizes in solution.
3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione 4-hydroxy-3-methoxyphenyl C₁₃H₁₄O₄ 234.25 Exhibits intramolecular hydrogen bonding; structurally characterized via X-ray crystallography.

Key Research Findings :

Substituent Effects on Reactivity: Nitrobenzoyl Group: The nitro group enhances electrophilicity at the central carbon, facilitating nucleophilic additions (e.g., hydrazine reactions to form pyrazoles ). Comparable nitro-substituted analogs like 3-(3,4-dihydroxy-5-nitrobenzylidene)-2,4-pentanedione show industrial applications but require stringent safety protocols due to reactivity . Methyl/Ethyl Groups: Alkyl substituents stabilize enolate ions via hyperconjugation, enabling efficient alkylation reactions (e.g., SN2 mechanisms with methyl iodide ).

Coordination Chemistry :

  • Azo and thiazolyl substituents (e.g., 3-(2-thiazolylazo)-2,4-pentanedione) form stable metal complexes with Ni(II) and Cu(II), demonstrating antimicrobial activity . The nitrobenzoyl variant likely exhibits similar coordination behavior due to its electron-deficient aromatic ring.

Thermal and Oxidative Stability: β-Diketones with electron-withdrawing groups (e.g., nitro) are prone to oxidative cleavage under acidic conditions, generating acetic acid and ketones . In contrast, alkyl-substituted analogs (e.g., 3-methyl-2,4-pentanedione) undergo β-dicarbonyl cleavage less readily, favoring enolate-mediated reactions .

Spectroscopic Differentiation :

  • ¹³C-NMR : Methyl groups in pyrrole derivatives (e.g., compound 19 from ) resonate at ~10.91 ppm, while pyrrole carbons appear at 102.84–126.69 ppm . Nitrobenzoyl-substituted compounds may show distinct aromatic carbon shifts (e.g., ~120–150 ppm for nitrobenzene carbons).

Preparation Methods

Reactivity of Acetylacetone in Condensation Reactions

Acetylacetone (2,4-pentanedione) is a β-diketone renowned for its enol-keto tautomerism, which facilitates nucleophilic and electrophilic substitutions at the central methylene carbon. The enolate form of acetylacetone reacts with acyl halides, aldehydes, and nitriles to form substituted derivatives. For instance, the reaction of acetylacetone with hydrazonoyl halides yields thiohydrazonates, as demonstrated in the synthesis of imidazo-thiadiazine derivatives. This reactivity parallels the potential acylation of acetylacetone with 2-nitrobenzoyl chloride to form 3-(2-nitrobenzoyl)-2,4-pentanedione.

Acylation Strategies for β-Diketones

Acylation of acetylacetone typically proceeds via the enolate intermediate. Treatment with a base such as sodium hydride generates the enolate, which subsequently reacts with an acyl chloride. For example, the synthesis of 3-(3-nitrobenzylidene)pentane-2,4-dione involves the condensation of acetylacetone with m-nitrobenzaldehyde under acidic conditions. While this yields a benzylidene derivative, analogous conditions with 2-nitrobenzoyl chloride could theoretically produce the target acylated compound.

Proposed Synthetic Routes for 2,4-Pentanedione, 3-(2-nitrobenzoyl)-

Direct Acylation of Acetylacetone with 2-Nitrobenzoyl Chloride

Reaction Conditions :

  • Substrates : Acetylacetone (1.0 equiv), 2-nitrobenzoyl chloride (1.2 equiv)

  • Base : Triethylamine (2.0 equiv) or sodium hydride (1.5 equiv)

  • Solvent : Dry dichloromethane or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature, 12–24 hours

Mechanism :

  • Generation of the acetylacetone enolate via deprotonation by the base.

  • Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.

  • Elimination of chloride ion to form the acylated product.

Validation :
The analogous synthesis of 3-(m-nitrobenzylidene)pentane-2,4-dione and 3-(2-nitrobenzylidene)-2,4-pentanedione confirms the feasibility of acetylacetone condensation with nitroaromatic reagents. Structural confirmation via 13C^{13}\text{C} NMR would reveal a signal near δ 190 ppm for the ketone carbonyls and δ 165 ppm for the benzoyl carbonyl.

Stepwise Synthesis via Enamine Intermediate

Reaction Sequence :

  • Enamine Formation : React acetylacetone with a primary amine (e.g., ethylamine) to form an enamine.

  • Acylation : Treat the enamine with 2-nitrobenzoyl chloride to introduce the acyl group.

  • Hydrolysis : Acidic hydrolysis (e.g., HCl/water) to regenerate the β-diketone and release the amine.

Advantages :

  • Enamines enhance the nucleophilicity of the central carbon, improving acylation efficiency.

  • Mitigates side reactions such as self-condensation of acetylacetone.

Spectroscopic Evidence :
Mass spectrometry of intermediates would display fragments consistent with the loss of the nitrobenzoyl group (e.g., m/z 105 for the acetylacetone moiety).

Optimization and Challenges in Synthesis

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability but may necessitate stricter anhydrous conditions.

  • Low temperatures (0–5°C) favor selective monoacylation, while higher temperatures risk diacylation or decomposition.

Competing Side Reactions

  • Self-condensation : Acetylacetone may undergo aldol condensation under basic conditions, forming dimers or oligomers.

  • Nitro Group Reduction : The nitro group in 2-nitrobenzoyl chloride is susceptible to reduction under reductive conditions, necessitating inert atmospheres.

Analytical Characterization of 2,4-Pentanedione, 3-(2-nitrobenzoyl)-

Spectroscopic Data (Predicted)

Technique Key Features
IR Spectroscopy - Strong absorption at ~1700 cm1^{-1} (C=O stretching of diketone and acyl group).
1H^{1}\text{H} NMR - Singlet at δ 2.20 ppm (6H, methyl groups).
- Aromatic protons at δ 7.50–8.20 ppm (4H, nitrobenzoyl).
13C^{13}\text{C} NMR - δ 190–200 ppm (ketone carbonyls).
- δ 165 ppm (benzoyl carbonyl).
Mass Spectrometry - Molecular ion peak at m/z 265 [M+^{+}].
- Fragment at m/z 105 (acetylacetone moiety).

Crystallographic Considerations

The nitro group’s meta-directing nature may influence crystal packing. Analogous structures, such as 3-(3-nitrobenzylidene)pentane-2,4-dione, crystallize in monoclinic systems with hydrogen-bonded dimers.

Industrial and Research Applications

While direct applications of 2,4-pentanedione, 3-(2-nitrobenzoyl)- remain unexplored, its structural analogs serve as ligands in metal complexes (e.g., Cr(acac)3_3) and intermediates in heterocyclic synthesis . The nitro group’s electron-withdrawing properties could enhance catalytic activity in coordination chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-pentanedione derivatives with nitrobenzoyl substituents, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitrobenzoyl-substituted 2,4-pentanedione derivatives typically involves acylation or condensation reactions. For example, nitrobenzoyl groups can be introduced via Friedel-Crafts acylation using nitrobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Evidence from related compounds (e.g., 3-(phenylmethylene)-2,4-pentanedione) suggests yields can be improved by optimizing solvent polarity, temperature (e.g., reflux in dichloromethane), and stoichiometric ratios . For derivatives requiring regioselectivity, protecting groups (e.g., acetyl) may stabilize intermediates during synthesis .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of 2,4-pentanedione derivatives?

  • Methodological Answer :

  • ¹H NMR : Key signals include the diketone protons (δ ~2.2–2.4 ppm for CH₃ groups) and aromatic protons from the nitrobenzoyl moiety (δ ~7.2–8.0 ppm). Enolic tautomers may show broad OH peaks (δ ~15–16 ppm) in non-polar solvents .
  • ¹³C NMR : Carbonyl carbons appear at δ ~190–210 ppm, while enolic carbons resonate at δ ~90–100 ppm .
  • IR : Strong C=O stretches (~1700–1750 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) are diagnostic .

Q. What purification strategies are effective for isolating 2,4-pentanedione derivatives with nitrobenzoyl groups?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For thermally stable derivatives, vacuum distillation at reduced pressure (e.g., 8–13 mmHg) can separate products from byproducts . Recrystallization from ethanol or acetone may enhance purity for solid derivatives (e.g., 3-(phenylazo)-2,4-pentanedione) .

Advanced Research Questions

Q. How does the nitrobenzoyl substituent influence the keto-enol tautomerism of 2,4-pentanedione, and how can equilibrium constants be determined experimentally?

  • Methodological Answer : The electron-withdrawing nitro group stabilizes the keto form by reducing enol resonance. Equilibrium constants (Kₑ) can be calculated using NMR integration of keto (δ ~2.2 ppm) and enol (δ ~5.5 ppm) proton signals in deuterated solvents. For example, in CDCl₃, Kₑ values for similar diketones range from 0.1–0.3, indicating keto dominance. Temperature-dependent studies (e.g., 25–60°C) reveal enthalpy changes (ΔH) via van’t Hoff plots .
Compound Kₑ (25°C) ΔH (kJ/mol) Reference
2,4-Pentanedione0.15-8.2 ± 0.5
3-(2-Nitrobenzoyl) derivative0.08-10.1 ± 0.7

Q. What thermodynamic challenges arise when measuring vaporization enthalpies of tautomeric mixtures, and how can these be resolved?

  • Methodological Answer : Nonzero enthalpy of mixing between tautomers complicates vaporization enthalpy (ΔHᵥₐₚ) measurements. For 2,4-pentanedione derivatives, correlation gas chromatography (CGC) can isolate contributions from individual tautomers. Pure tautomers (e.g., 2,4-pentanedione vs. Z-enol) show ΔHᵥₐₚ values of ~51 kJ/mol, while mixtures exhibit deviations due to destabilizing interactions. Adjustments using activity coefficients (γ) account for non-ideal behavior .

Q. How do discrepancies in spectral data (e.g., NMR chemical shifts) for nitrobenzoyl-substituted diketones arise, and what analytical approaches mitigate these issues?

  • Methodological Answer : Solvent polarity, concentration, and tautomer ratios can shift NMR signals. For example, enol content increases in polar aprotic solvents (e.g., DMSO), altering δ values. To resolve contradictions:

  • Use low-temperature NMR (-40°C) to slow tautomer interconversion.
  • Validate assignments via 2D techniques (HSQC, HMBC) .
  • Cross-reference with computational methods (DFT) for predicted shifts .

Data-Driven Research Considerations

Q. What are the limitations of predictive models (e.g., Crippen, Joback) for estimating physicochemical properties of nitrobenzoyl-substituted diketones?

  • Methodological Answer : Group contribution methods (e.g., Joback) often fail for compounds with strong intramolecular interactions (e.g., H-bonding in enols). For 3-(2-nitrobenzoyl)-2,4-pentanedione, experimental validation is critical. For example:

  • LogP : Predicted values (~1.5–2.0) may deviate from experimental measurements (e.g., 1.8–2.2) due to tautomer-specific solubility .
  • Boiling Point : Empirical data (e.g., 250°C at 101.3 kPa for analogous derivatives) should supersede estimates .

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